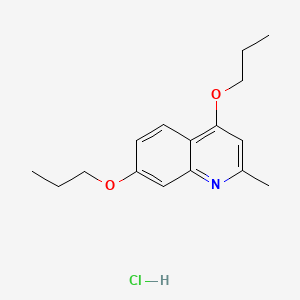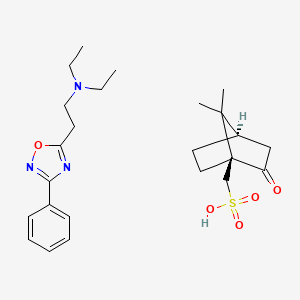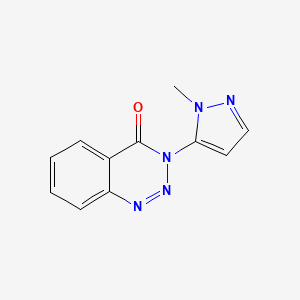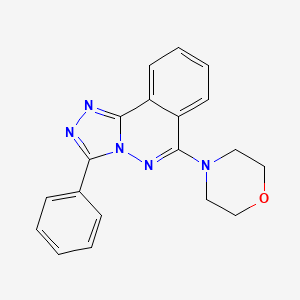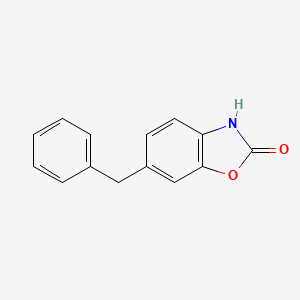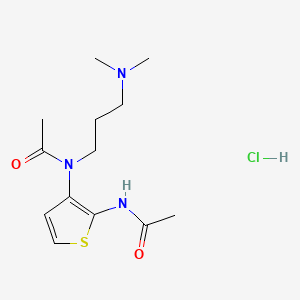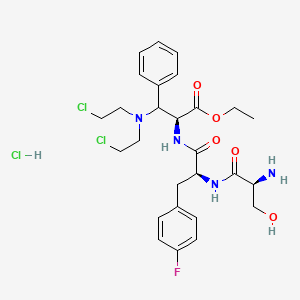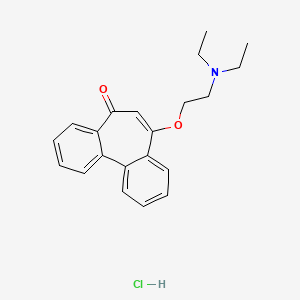
7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of dibenzo[a,c]cycloheptenes, which are characterized by their unique tricyclic structure. It is often used in various fields such as chemistry, biology, and medicine due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride involves several steps. One common method includes the reaction of dibenzo[a,c]cyclohepten-5-one with diethylaminoethanol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in studies involving cellular signaling pathways and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the body, modulating their activity and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[a,c]cyclohepten-5-one: A closely related compound with similar structural features but different functional groups.
6-Hydroxy-7H-benzo[a]cyclohepten-7-one: Another related compound with a hydroxyl group, offering different chemical reactivity.
Uniqueness
What sets 7-(2-(Diethylamino)ethoxy)-5H-dibenzo(a,c)cyclohepten-5-one hydrochloride apart is its unique combination of the diethylaminoethoxy group and the dibenzo[a,c]cycloheptenone core. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
93696-92-5 |
|---|---|
Molekularformel |
C21H24ClNO2 |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
10-[2-(diethylamino)ethoxy]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c1-3-22(4-2)13-14-24-21-15-20(23)18-11-7-5-9-16(18)17-10-6-8-12-19(17)21;/h5-12,15H,3-4,13-14H2,1-2H3;1H |
InChI-Schlüssel |
SGUJPSLFAGMWSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC(=O)C2=CC=CC=C2C3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



